5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro and methoxy groups, and an isoxazole ring attached to a methoxyphenyl group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets may depend on its structure and the environment in which it is introduced .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with dna or rna .
Biochemical Pathways
It may affect various pathways depending on its specific targets and mode of action .
Pharmacokinetics
Factors such as its molecular weight, solubility, and stability may influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action, as well as the type of cells or tissues in which it is active .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors may include pH, temperature, the presence of other molecules or ions, and the specific characteristics of the biological environment in which the compound is introduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine.
Final Coupling: The final step involves coupling the isoxazole derivative with the benzamide core under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, or flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-6-3-12(4-7-15)18-10-14(22-26-18)11-21-19(23)16-9-13(20)5-8-17(16)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXLOPODIIOGMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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